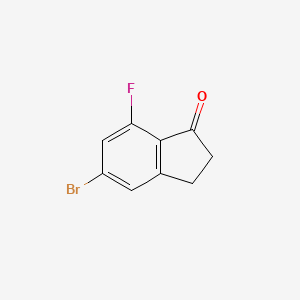

5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

描述

属性

IUPAC Name |

5-bromo-7-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPKZIKGIGAVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80732155 | |

| Record name | 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242157-14-7 | |

| Record name | 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Mode of Action

The exact mode of action of 5-Bromo-7-fluoro-1-indanone is currently unknown due to the lack of specific studies on this compound. It is known to participate in the synthesis of imidazolyl and triazolyl substituted biphenyl compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 5-Bromo-7-fluoro-1-indanone, it is recommended to be stored in a dry, cool, and well-ventilated place, away from direct sunlight. .

相似化合物的比较

Structural Analogs

The following table summarizes key structural analogs of 5-bromo-7-fluoro-indanone, highlighting differences in substituent positions and their impact on physicochemical properties:

Key Observations :

- Halogen Position : The 5-bromo-7-fluoro substitution in the target compound distinguishes it from positional isomers like 7-bromo-5-fluoro and 5-bromo-4-fluoro analogs. These positional changes alter dipole moments and steric effects, influencing receptor binding and solubility .

- Conversely, dibromo-hydroxy derivatives (e.g., DDI) exhibit enhanced DNA-intercalating activity due to increased halogen density and hydrogen-bonding capacity .

Activity Insights :

- 5-Bromo-7-fluoro-indanone: Its role as a precursor to 5-HT7 agonists (e.g., compound 1c, Ki = 0.5 nM) underscores the importance of halogen placement for receptor affinity. Racemization stability is a challenge in enantiopure derivatives .

- Methoxy Derivatives: Exhibit dual adenosine receptor antagonism, with downstream effects on amino acid metabolism linked to antidepressant efficacy .

- Dibromo-Hydroxy Analogs : Potent Topoisomerase IIα inhibitors, comparable to betulinic acid, but with higher cytotoxicity due to DNA intercalation .

准备方法

Friedel-Crafts Acylation Followed by Halogenation

A two-step approach is inferred from analogous indanone syntheses:

Step 1: Cyclization to 7-Fluoro-2,3-dihydro-1H-inden-1-one

A benzene derivative substituted with fluorine undergoes Friedel-Crafts acylation using acetyl chloride and Lewis acids (e.g., AlCl₃) to form the indanone core.

Advantages:

Industrial-Scale Production Insights

Supplier data (Ambeed, Sigma-Aldrich) reveals critical manufacturing details:

Process Optimization

Purification Techniques

-

Recrystallization : Ethanol/water mixtures are used to leverage the compound’s solubility profile.

-

Column Chromatography : Silica gel with hexane/ethyl acetate eluents for lab-scale isolation.

Analytical Characterization

Batch consistency is verified through:

Spectroscopic Data

Chromatographic Purity

| Method | Conditions | Result |

|---|---|---|

| HPLC (C18) | 60:40 MeOH/H₂O, 1 mL/min | 95.2% area |

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。